molecular formula C9H10ClNO2 B12325900 Methyl 3-(aminomethyl)-4-chlorobenzoate

Methyl 3-(aminomethyl)-4-chlorobenzoate

Cat. No.: B12325900
M. Wt: 199.63 g/mol
InChI Key: WUAWQDBTCOPWSY-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-chlorobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 4-chlorobenzoate to introduce a nitro group. This is followed by the reduction of the nitro group to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(aminomethyl)-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-4-chlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chlorine atom and ester group contribute to the overall binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)-4-fluorobenzoate
  • Methyl 3-(aminomethyl)-4-bromobenzoate
  • Methyl 3-(aminomethyl)-4-iodobenzoate

Uniqueness

Methyl 3-(aminomethyl)-4-chlorobenzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its fluorinated, brominated, or iodinated analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct compound for specific applications .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-chlorobenzoate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,5,11H2,1H3

InChI Key

WUAWQDBTCOPWSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)CN

Origin of Product

United States

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